molecular formula C23H23N5OS B2382494 N-(3,5-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 898371-87-4

N-(3,5-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2382494
CAS No.: 898371-87-4
M. Wt: 417.53
InChI Key: XQNFYBMUQSBLLP-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 5, a 1H-pyrrol-1-yl moiety at position 4, and a sulfanyl-linked acetamide side chain. The pyrrole substituent may participate in hydrogen bonding or π-π stacking, critical for molecular recognition in biological systems .

Synthesis of analogous compounds (e.g., pyrolin derivatives) often involves alkylation of triazole-thiones with α-chloroacetamides under basic conditions (e.g., KOH), followed by Paal-Knorr condensation to introduce heterocyclic substituents .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-16-7-6-8-19(12-16)22-25-26-23(28(22)27-9-4-5-10-27)30-15-21(29)24-20-13-17(2)11-18(3)14-20/h4-14H,15H2,1-3H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNFYBMUQSBLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and pyrrole intermediates, followed by their coupling with the phenyl groups under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure which includes a triazole moiety, a pyrrole ring, and a sulfanyl group. Its molecular formula is C24H26N6OS, with a molecular weight of 462.56 g/mol. The presence of these functional groups suggests diverse biological activities.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activities. The structural features of N-(3,5-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may enhance its efficacy against various pathogens. Studies have shown that similar triazole derivatives possess broad-spectrum antibacterial and antifungal properties due to their ability to inhibit key enzymes in microbial metabolism .

Anticancer Activity

Triazole derivatives are increasingly recognized for their anticancer potential. The compound may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. For instance, related compounds have demonstrated the ability to modulate signaling pathways associated with cancer cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole-containing compounds have been documented in several studies. These compounds can act by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives demonstrated that compounds with similar structural motifs to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of traditional antibiotics, indicating a promising alternative for treating resistant strains .

Case Study 2: Cancer Cell Line Testing

In vitro studies on cancer cell lines showed that triazole derivatives could induce apoptosis in human breast cancer cells (MCF-7). The compound was found to activate caspase pathways leading to programmed cell death. This suggests its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other 1,2,4-triazole acetamide derivatives. Below is a comparative analysis based on substituent variations, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Triazole Acetamide Derivatives

Compound Name Substituents (Triazole Positions) Key Functional Groups Reported Activity/Properties Reference
N-(3,5-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-(3-methylphenyl), 4-(1H-pyrrol-1-yl) Pyrrole, sulfanyl-acetamide Potential anti-inflammatory*
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 5-(furan-2-yl), 4-amino Furan, amino Anti-exudative activity (rat models)
2-({5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-[(oxolan-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide 5-(thienopyridine), 4-(oxolane-methyl) Thienopyridine, oxolane High solubility (DMSO), melting point ~210°C

Key Findings:

Substituent Impact on Bioactivity :

  • The furan-2-yl substituent in ’s compound demonstrated anti-exudative activity in rat models, likely due to furan’s electron-rich aromatic system enhancing interactions with inflammatory targets .
  • The pyrrole group in the target compound may similarly modulate activity via hydrogen-bonding interactions, though direct comparative data are lacking.

Physicochemical Properties: The thienopyridine-oxolane derivative () exhibits high solubility in DMSO, attributed to the polar oxolane (tetrahydrofuran) moiety, whereas the target compound’s 3,5-dimethylphenyl group may reduce solubility but improve membrane permeability .

Synthetic Flexibility: Modifications at the triazole’s 4th position (e.g., pyrrole, oxolane, or amino groups) highlight the scaffold’s adaptability for structure-activity relationship (SAR) studies.

Mechanistic and Crystallographic Insights

  • Hydrogen Bonding and Crystal Packing : Etter’s graph set analysis () suggests that the pyrrole group in the target compound could form N–H···N hydrogen bonds with adjacent molecules, influencing crystal packing and stability .

Biological Activity

N-(3,5-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C25H27N5OSC_{25}H_{27}N_{5}OS

This structure incorporates a triazole ring and a pyrrole moiety, both of which are known for their diverse biological activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a screening of a drug library on multicellular spheroids revealed its potential as an anticancer agent. The compound demonstrated cytotoxic effects against various cancer cell lines, suggesting it may inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its effects is still under investigation. However, preliminary data suggest that it may interact with key signaling pathways involved in cancer progression. The triazole and pyrrole groups are known to influence protein interactions and enzyme activities, potentially leading to the inhibition of proliferative signals in cancer cells.

Case Studies

  • In Vitro Studies : In vitro studies have shown that the compound effectively inhibits the growth of various cancer cell lines at micromolar concentrations. The IC50 values for different cell lines ranged from 2 to 10 µM, indicating potent activity against these cells .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins. It has been shown to bind effectively to the active sites of enzymes involved in cancer metabolism and proliferation .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications to the triazole and pyrrole rings could enhance biological activity. For example, substituents on the phenyl rings were found to significantly affect the potency of the compound against specific cancer targets .

Data Table: Summary of Biological Activities

Activity TypeDescriptionIC50 Values (µM)References
AnticancerCytotoxic effects on various cancer cell lines2 - 10
Enzyme InhibitionInteraction with key metabolic enzymesTBD
Protein BindingAffinity for target proteinsTBD

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